1-(4-Fluoropyridin-2-YL)-N-methylmethanamine
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Overview
Description
1-(4-Fluoropyridin-2-YL)-N-methylmethanamine is a fluorinated pyridine derivative. The presence of a fluorine atom in the pyridine ring significantly alters its chemical and biological properties, making it a compound of interest in various fields such as medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoropyridin-2-YL)-N-methylmethanamine typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another method is the Umemoto reaction, which uses hypervalent iodine reagents for the selective introduction of fluorine atoms into the pyridine ring .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of fluorinating agents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoropyridin-2-YL)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound to its corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoropyridin-2-YL)-N-methylmethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in positron emission tomography (PET) imaging due to the presence of fluorine-18.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-Fluoropyridin-2-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the N-methylmethanamine group, resulting in different reactivity and applications.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns, affecting its chemical properties.
4-Fluoropyridine: Similar to 1-(4-Fluoropyridin-2-YL)-N-methylmethanamine but without the N-methylmethanamine group.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the N-methylmethanamine group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H9FN2 |
---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
1-(4-fluoropyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9FN2/c1-9-5-7-4-6(8)2-3-10-7/h2-4,9H,5H2,1H3 |
InChI Key |
GFRYGTUOPXHZSO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=CC(=C1)F |
Origin of Product |
United States |
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